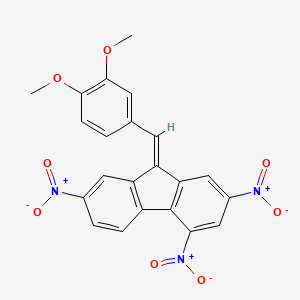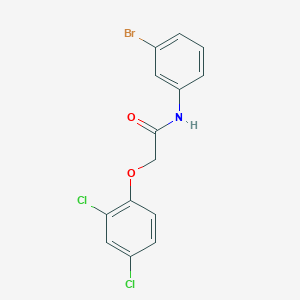![molecular formula C26H24Br2N2O7 B11556293 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11556293.png)
2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine atoms, methoxy groups, and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Imino Group: The imino group is introduced through a condensation reaction between an amine and an aldehyde or ketone.
Esterification: The final step involves the esterification of the phenyl ring with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitrile.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitriles or other oxidized products.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imino group and bromine atoms may play a crucial role in binding to the target molecules, while the ester group may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl acetate
- 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl propionate
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 3,4,5-trimethoxybenzoate ester group, which may impart distinct chemical and biological properties compared to its analogs. The combination of bromine atoms, imino group, and ester functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H24Br2N2O7 |
|---|---|
Poids moléculaire |
636.3 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H24Br2N2O7/c1-15-7-5-6-8-20(15)36-14-23(31)30-29-13-17-9-18(27)12-19(28)24(17)37-26(32)16-10-21(33-2)25(35-4)22(11-16)34-3/h5-13H,14H2,1-4H3,(H,30,31)/b29-13+ |
Clé InChI |
INBVTFAWDZHTTD-VFLNYLIXSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11556213.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11556222.png)

![2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11556227.png)
![4-{[(E)-(4-isopropylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11556232.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11556241.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11556244.png)
![N-(2,6-dimethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11556250.png)

![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11556272.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11556273.png)
![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556280.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11556300.png)
